2,3-dihydro-1H-indene-2-carboxylic acid

Descripción

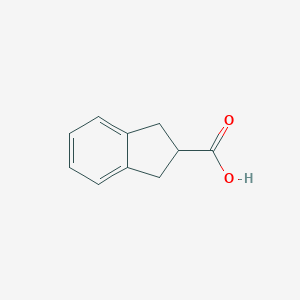

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDCMQBOWOLYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341796 | |

| Record name | indane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25177-85-9 | |

| Record name | indane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Indancarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Indene 2 Carboxylic Acid and Its Derivatives

Stereoselective Synthesis Approaches for Chiral Indane Carboxylic Acids

The demand for enantiomerically pure compounds has spurred the development of stereoselective methods for synthesizing chiral indane carboxylic acids. These methods are crucial for accessing specific stereoisomers with desired biological activities.

Enantioselective Organocatalytic Michael Additions and Post-Functionalization Strategies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. Enantioselective Michael additions, in particular, offer a direct route to functionalized indane precursors. A notable approach involves the organocatalytic, enantioselective domino double Michael addition of α,β-unsaturated aldehydes with specific reagents, a process that can be promoted by chiral catalysts like diphenylprolinol TMS ether to yield chiral intermediates with high enantioselectivity. nih.gov The resulting products can then undergo post-functionalization to afford the desired indane carboxylic acid derivatives. This strategy often involves the use of a chiral pyrrolidine (B122466) catalyst, sometimes in conjunction with a carboxylic acid co-catalyst, to achieve high enantioselectivity in the Michael addition of aldehydes to nitroalkenes. nih.gov

Post-functionalization is a key step in converting the initial adducts into the final target molecules. researchgate.net This can involve a series of transformations, such as reduction of a nitro group to an amine, hydrolysis of an ester, and subsequent cyclization to form the indane ring system. The versatility of this approach allows for the introduction of various substituents and functionalities onto the indane core.

Biocatalytic Resolution Techniques for Chiral Intermediates

Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure chiral intermediates. nih.govnih.gov This technique utilizes enzymes, such as lipases or esterases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. For instance, lipases have been successfully employed in the kinetic resolution of racemic esters of indane derivatives. The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted and in high enantiomeric excess. This method is particularly valuable for the large-scale production of chiral building blocks for pharmaceuticals. unimi.it Whole-cell biocatalysis is another effective strategy, where microorganisms are used to perform stereoselective transformations on synthetic intermediates. nih.gov

Multistep Synthesis from Precursors (e.g., 1,2-bis(bromomethyl)benzene (B41939), ethyl isocyanoacetate)

A reliable method for the synthesis of 2,3-dihydro-1H-indene-2-carboxylic acid involves a multistep sequence starting from readily available precursors. One such route utilizes the reaction of 1,2-bis(bromomethyl)benzene with a suitable C1-synthon. While direct searches for the use of ethyl isocyanoacetate in this specific synthesis are not prevalent, a related and effective method involves the reaction of 1,2-bis(halomethyl)benzene with ethyl 3-oxo-3-(p-tolyl)propanoate in the presence of a base like cesium carbonate in a solvent such as DMSO. researchgate.net This reaction proceeds via a two-step C-alkylation process to yield an ethyl 2-aroyl-2,3-dihydro-1H-indene-2-carboxylate. Subsequent hydrolysis and decarboxylation would lead to the desired this compound.

The general strategy of using 1,2-bis(bromomethyl)benzene allows for the construction of the indane ring system through the formation of two new carbon-carbon bonds. The choice of the reaction partner determines the substitution pattern at the 2-position of the resulting indane.

Cyclization and Rearrangement-Based Synthetic Pathways

Cyclization and rearrangement reactions provide powerful and often atom-economical routes to indane derivatives. These methods typically involve the formation of the five-membered ring through intramolecular processes.

Condensation Reactions for Indane Derivatives

Condensation reactions are a cornerstone of indane synthesis. The Knoevenagel condensation, for example, is widely used for the synthesis of indene (B144670) derivatives which can subsequently be reduced to indanes. nih.govencyclopedia.pub This reaction typically involves the condensation of an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl acetoacetate (B1235776), with a suitable benzaldehyde (B42025) derivative. nih.govencyclopedia.pub For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can lead to indene derivatives through a sequential Knoevenagel condensation and cyclization. acs.org The reaction conditions, including the choice of catalyst (e.g., piperidine, TiCl₄-pyridine) and solvent, can influence the product selectivity. acs.org Another approach involves the Claisen-Schmidt condensation to prepare chalcones which can then undergo further transformations to yield indanones. researchgate.net

Table 1: Examples of Condensation Reactions for Indane Derivative Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-(1-Phenylvinyl)benzaldehyde, Dimethyl malonate | Piperidine, AcOH, Benzene (B151609), 80°C, 17h | Indene derivative | 56% | acs.org |

| 2-(1-Phenylvinyl)benzaldehyde, Dimethyl malonate | TiCl₄-pyridine, CH₂Cl₂, rt | Indene derivative | 79% | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Intramolecular Cyclialkylation Rearrangements

Intramolecular cyclialkylation reactions offer an efficient pathway to the indane core. These reactions involve the formation of a carbon-carbon bond between an aromatic ring and a tethered alkyl chain, often promoted by a Lewis or Brønsted acid. For example, the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid halides is a classic method for the synthesis of indanones, which are versatile precursors to indane carboxylic acids. More contemporary methods include silver(I)-catalyzed intramolecular additions of carboxylic acids to unactivated olefins, providing a direct route to lactones that can be further elaborated. uchicago.edu Additionally, transition metal-catalyzed C-H activation and subsequent intramolecular annulation have emerged as powerful strategies for constructing the indane skeleton. organic-chemistry.org

Perkin Reaction for Indene-2-carboxylic Acid Precursors

The Perkin reaction, a cornerstone in the synthesis of α,β-unsaturated aromatic acids, serves as a valuable method for preparing precursors to this compound. unacademy.comlongdom.orgwikipedia.org This reaction typically involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, facilitated by an alkali salt of the acid acting as a base catalyst. longdom.orgwikipedia.orgbyjus.com The versatility of the Perkin reaction allows for the construction of the indene ring system, which can subsequently be modified to yield the desired dihydroindene structure.

A notable application of this reaction is in the synthesis of substituted indene-2-carboxylic acids. For instance, research has demonstrated the preparation of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid through a Perkin-type reaction. mdpi.com In this specific synthesis, 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile reacts with tert-butyl acetoacetate in the presence of triethylamine (B128534) and acetic anhydride. mdpi.com The resulting intermediate is then treated with hydrochloric acid to yield the final product. mdpi.com This approach highlights the utility of the Perkin reaction in creating complex indene derivatives that are direct precursors to the dihydroindene scaffold.

The general mechanism of the Perkin reaction involves the formation of a resonance-stabilized carbanion from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. unacademy.com A series of subsequent steps, including dehydration and hydrolysis, ultimately leads to the formation of the α,β-unsaturated aromatic acid. unacademy.com The indene-2-carboxylic acid precursors synthesized via the Perkin reaction can then be converted to this compound through catalytic hydrogenation, a common method for reducing the double bond of the indene ring. prepchem.comrsc.org

Table 1: Example of Perkin Reaction for an Indene-2-carboxylic Acid Precursor

| Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile, tert-butyl acetoacetate | Triethylamine, Acetic Anhydride, Hydrochloric Acid | 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid | 83% | mdpi.com |

Strategic Functionalization of the Dihydroindene Scaffold

The 2,3-dihydro-1H-indene scaffold is a versatile platform that allows for a variety of strategic functionalizations to produce a diverse range of derivatives. Key strategies focus on achieving regioselectivity and stereocontrol during the introduction of new functional groups.

One powerful technique is directed C-H activation , which enables site-selective functionalization. By installing a transient directing group on the indene core, metal catalysts can be guided to specific, otherwise less reactive, positions. For example, the use of a pivaloyl directing group has been shown to facilitate the C4 arylation of indene analogs with high yields. smolecule.com

Electrophilic aromatic substitution is another important strategy. The electron-rich nature of the dihydroindene ring system allows for preferential substitution at certain positions. For instance, the C2 position can undergo highly regioselective methoxymethylation, demonstrating the ability to selectively functionalize the scaffold. smolecule.com

Catalytic hydrogenation is a fundamental functionalization process used to convert indene-2-carboxylic acid and its derivatives into the corresponding 2,3-dihydro-1H-indene-2-carboxylic acids. This reduction of the carbon-carbon double bond within the five-membered ring is typically achieved using catalysts such as palladium on carbon. prepchem.comrsc.org

The development of asymmetric synthesis methods has been crucial for producing enantiomerically pure derivatives of this compound. acs.orgnih.gov Enantioenriched α-chiral carboxylic acids are of significant interest, and methods such as the copper-hydride (CuH)-catalyzed hydrocarboxylation of allenes have been developed to construct acyclic quaternary stereocenters with high enantioselectivity. nih.gov This approach and others, like organocatalytic allylic alkylation of indene-2-carbaldehydes, provide pathways to chiral building blocks that can be further elaborated. rsc.org

Table 2: Selected Functionalization Strategies for the Dihydroindene Scaffold

| Strategy | Example Reaction | Catalyst/Reagent | Position of Functionalization | Reference |

|---|---|---|---|---|

| Directed C-H Activation | Arylation of indene analogs | Pd(PPh₃)₂Cl₂ / Ag₂O | C4 | smolecule.com |

| Electrophilic Aromatic Substitution | Methoxymethylation | Me₃OBF₄ | C2 | smolecule.com |

| Catalytic Hydrogenation | Reduction of 1,4-Dimethyl-indene-2-carboxylic acid | 10% Palladium on Carbon | C2-C3 double bond | prepchem.com |

| Asymmetric Synthesis (CuH-Catalyzed Hydrocarboxylation) | Hydrocarboxylation of allenes | CuH/ligand | α-position of carboxylic acid | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact and improve sustainability. jddhs.commdpi.com These principles focus on areas such as the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. jddhs.comresearchgate.net

A key area of focus is the use of alternative and greener solvents . Traditional organic solvents can be hazardous, and their disposal poses environmental challenges. jddhs.com The use of supercritical carbon dioxide (scCO₂) as a solvent is a promising alternative due to its non-toxic and non-flammable nature. mdpi.com Furthermore, the development of solvent-free reaction conditions is a primary goal of green chemistry. mdpi.com

Catalysis plays a central role in the green synthesis of complex molecules. The use of highly efficient and recyclable catalysts is paramount. mdpi.comBiocatalysis , employing enzymes to carry out chemical transformations, offers high selectivity under mild conditions. jddhs.comrsc.orgHeterogeneous catalysis , where the catalyst is in a different phase from the reactants, simplifies catalyst separation and recycling, reducing waste. jddhs.com

Energy efficiency is another critical aspect. jddhs.com Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. mdpi.com

In the context of this compound synthesis, these principles can be applied at various stages. For example, in the catalytic hydrogenation step, the development of more sustainable and recyclable catalysts can improve the green credentials of the process. rsc.org The use of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve atom economy and reduce the generation of waste. mdpi.com

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Use of Greener Solvents | Replacing traditional organic solvents with supercritical CO₂ or water. | Reduced toxicity and environmental impact. | jddhs.commdpi.com |

| Biocatalysis | Employing enzymes for stereoselective reactions. | High selectivity, mild reaction conditions, reduced byproducts. | jddhs.comrsc.org |

| Heterogeneous Catalysis | Using solid-supported catalysts for hydrogenation or other transformations. | Ease of catalyst separation and recycling, reduced waste. | jddhs.com |

| Energy Efficiency | Utilizing microwave-assisted synthesis. | Faster reaction times, reduced energy consumption, potentially higher yields. | mdpi.com |

| Atom Economy | Designing one-pot or tandem reaction sequences. | Fewer purification steps, less solvent waste, higher overall efficiency. | mdpi.com |

Elucidation of Reaction Mechanisms Involving 2,3 Dihydro 1h Indene 2 Carboxylic Acid

Mechanistic Investigations of Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety in 2,3-dihydro-1H-indene-2-carboxylic acid is a versatile functional group that can undergo a variety of transformations, including nucleophilic substitution, reduction, and oxidation.

Nucleophilic Acyl Substitution: The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. However, the hydroxyl group is a poor leaving group, necessitating its conversion to a better one, often by protonation in acidic conditions or by using activating agents. For instance, in esterification reactions, an acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. Similarly, the conversion to an acyl chloride can be achieved using reagents like thionyl chloride (SOCl₂), which transforms the hydroxyl group into a chlorosulfite group, a much better leaving group that is subsequently displaced by a chloride ion.

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as less reactive reagents like sodium borohydride are generally ineffective. chemguide.co.uk The mechanism of reduction with LiAlH₄ involves several steps. reddit.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Initially, the acidic proton of the carboxylic acid reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.com Subsequently, the carbonyl group is reduced by the addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, and after an aqueous workup, the corresponding primary alcohol, (2,3-dihydro-1H-inden-2-yl)methanol, is formed. libretexts.orglibretexts.org

Oxidation: The indane scaffold, being a saturated bicyclic system, is generally stable to oxidation under mild conditions. However, the carboxylic acid group itself is at a high oxidation state. Further oxidation typically leads to decarboxylation, where the carboxyl group is lost as carbon dioxide. organic-chemistry.org This process can be initiated by various reagents and conditions, often involving radical intermediates. For instance, oxidative decarboxylation can be achieved using methods like the Hunsdiecker reaction, although specific applications to this compound are not extensively documented in readily available literature.

Stereochemical Control and Regioselectivity in Synthetic Routes

The synthesis of this compound and its derivatives often requires careful control of stereochemistry and regioselectivity, particularly when chiral centers are introduced.

Stereochemical Control: The carbon atom to which the carboxylic acid is attached (C-2) is a prochiral center. Asymmetric synthesis methods can be employed to produce enantiomerically enriched or pure forms of this compound. One of the most powerful techniques for achieving this is asymmetric hydrogenation of a suitable unsaturated precursor, such as an indene-2-carboxylic acid derivative. ajchem-b.comnih.govrsc.orgresearchgate.net This process utilizes chiral catalysts, typically transition metal complexes with chiral ligands, to deliver hydrogen atoms to one face of the double bond preferentially, thereby establishing the desired stereocenter. The choice of catalyst and reaction conditions is critical in determining the enantiomeric excess of the product.

Regioselectivity: The regioselectivity in the synthesis of the indane ring system itself is a key consideration. For instance, intramolecular Friedel-Crafts reactions are a common method for constructing the five-membered ring of the indane skeleton. researchgate.netmasterorganicchemistry.comresearchgate.netsigmaaldrich.comnih.gov The position of the carboxylic acid group on the indane ring is determined by the structure of the starting material. To synthesize this compound, a precursor with a functional group that can be converted to a carboxylic acid at the appropriate position is required. For example, the intramolecular cyclization of a substituted phenylpropanoic acid derivative can lead to the formation of an indanone, which can then be further functionalized to introduce the carboxylic acid at the C-2 position. chemicalbook.com The regioselectivity of the Friedel-Crafts cyclization is influenced by the directing effects of the substituents on the aromatic ring and the stability of the intermediate carbocation.

Intramolecular Rearrangement Pathways Leading to Indane Systems

Intramolecular rearrangements are powerful tools in organic synthesis for the construction of complex cyclic systems like the indane framework. One relevant class of reactions is the intramolecular Friedel-Crafts acylation. researchgate.netmasterorganicchemistry.comresearchgate.netsigmaaldrich.comnih.gov In the context of this compound, a hypothetical intramolecular rearrangement could be envisioned starting from a suitable precursor. For example, a derivative of phenylacetic acid with a side chain containing a latent electrophile could undergo an intramolecular cyclization to form the indane ring.

A more direct potential intramolecular reaction involving the carboxylic acid itself would be an intramolecular Friedel-Crafts acylation of a derivative. If the carboxylic acid is converted to a more reactive species, such as an acyl chloride, it could potentially acylate the aromatic ring intramolecularly, leading to the formation of a tricyclic ketone. The feasibility and regioselectivity of such a reaction would depend on the length and nature of the chain connecting the acyl chloride to the aromatic ring, with the formation of five- or six-membered rings being generally favored.

Oxidative Cleavage and Fragmentation Reactions

The study of oxidative cleavage and fragmentation reactions provides valuable insights into the structural features and stability of this compound.

Oxidative Cleavage: While the saturated indane ring is relatively robust, under harsh oxidative conditions, cleavage of the ring can occur. This would likely involve the generation of radical intermediates and could lead to a variety of degradation products. Specific studies on the oxidative cleavage of this compound are not widely reported, but analogies can be drawn from the oxidation of similar cyclic hydrocarbons. The presence of the benzene (B151609) ring can also influence the reaction pathways, as the benzylic positions (C-1 and C-3) are more susceptible to oxidation.

Fragmentation Reactions (Mass Spectrometry): Mass spectrometry is a key analytical technique used to determine the structure of molecules by analyzing their fragmentation patterns upon ionization. libretexts.org For this compound, the fragmentation in an electron ionization (EI) mass spectrometer would be expected to follow characteristic pathways for carboxylic acids and indane derivatives. scienceready.com.aumiamioh.edu

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org The molecular ion peak (M+) may be observed, although it can be weak for some carboxylic acids. miamioh.edu

The indane structure would also influence the fragmentation. A prominent fragmentation pathway for indane derivatives is the loss of a C₂H₄ (ethene) molecule via a retro-Diels-Alder-type reaction of the five-membered ring, leading to a stable iso-styrene radical cation. Another common fragmentation would be the loss of the side chain at the C-2 position, leading to the formation of a stable indanyl cation. The relative abundance of these fragment ions provides a fingerprint for the molecule's structure.

Below is a table summarizing the expected major fragmentation patterns:

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |

| [M]+ | 162 | Molecular ion |

| [M - OH]+ | 145 | Loss of hydroxyl radical |

| [M - COOH]+ | 117 | Loss of carboxyl radical |

| [M - C₂H₄]+ | 134 | Retro-Diels-Alder fragmentation |

| [C₉H₉]+ | 117 | Indanyl cation |

Structure Activity Relationship Sar and Derivatization Studies of 2,3 Dihydro 1h Indene 2 Carboxylic Acid Analogs

Design and Synthesis of Novel Indene (B144670) Amino Acid Derivatives

The incorporation of amino acid moieties into the 2,3-dihydro-1H-indene-2-carboxylic acid scaffold has yielded derivatives with significant biological promise. A key synthetic strategy involves the use of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride as a starting material. nih.gov This amino acid analog provides a crucial building block for creating a diverse range of derivatives.

One notable synthetic route commences with the reaction of 2-(methoxymethyl)-1-indanone, which is then processed through several steps to introduce the carboxylic acid group, ultimately forming 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid. smolecule.com This intermediate can then be further functionalized. The presence of the methoxymethyl substituent can enhance both the solubility and reactivity of the molecule, making it a valuable precursor for the synthesis of more complex derivatives. smolecule.com

Impact of Substituent Effects on Molecular Interactions and Bioactivity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the indene ring system. These modifications can alter the molecule's size, shape, and electronic distribution, thereby affecting its interactions with biological targets such as enzymes and receptors.

For instance, the introduction of a methoxy (B1213986) group at the 2-position, yielding 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid, has been explored for its potential anti-inflammatory and anticancer properties. smolecule.com The methoxy and carboxylic acid groups are thought to play a critical role in binding to biological targets. smolecule.com

Furthermore, studies on related indole-2-carboxamides have demonstrated that substitutions on the aromatic rings significantly impact bioactivity. For example, in a series of 1H-indole-2-carboxamides, the presence of piperidinyl or dimethylamino groups at the 4-position of a phenyl ring attached to the carboxamide was found to be favorable for cannabinoid receptor 1 (CB1) activity.

The following table summarizes the impact of different substituents on the bioactivity of indene and related structures:

| Scaffold | Substituent | Position | Observed Effect on Bioactivity |

|---|---|---|---|

| This compound | Methoxymethyl | 2 | Potential anti-inflammatory and anticancer properties smolecule.com |

| 1H-indole-2-carboxamide | Piperidinyl | 4 of Phenyl Ring | Favorable for CB1 receptor activity |

| 1H-indole-2-carboxamide | Dimethylamino | 4 of Phenyl Ring | Favorable for CB1 receptor activity |

Conformational Analysis and its Relevance to Biological Function

The three-dimensional shape, or conformation, of this compound derivatives is a critical determinant of their biological function. The rigid, bicyclic nature of the indene core restricts the molecule's flexibility, leading to well-defined spatial arrangements of its functional groups. This conformational rigidity can be advantageous in drug design, as it can lead to higher binding affinities and selectivities for specific biological targets.

Quantum mechanical calculations on octahydroindole-2-carboxylic acid, a related bicyclic proline analog, have revealed that the molecule exhibits significant conformational rigidity in the gas phase. mdpi.com However, in an aqueous solution, it behaves as a more flexible molecule. mdpi.com This solvent-induced conformational flexibility highlights the importance of considering the physiological environment when studying these compounds. mdpi.com

The crystal structure analysis of derivatives such as 1,2-dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate provides valuable insights into their solid-state conformation. researchgate.net In this particular derivative, the packing is dictated by a network of hydrogen bonds, with each molecule linked to four others via its hydroxy groups. researchgate.net The water molecule of hydration is connected to the carboxylic acid groups through three hydrogen bonds. researchgate.net Understanding these intermolecular interactions is crucial for predicting how these molecules might behave in a biological system.

Synthesis and Exploration of Carbothioamide Derivatives

The replacement of the carboxylic acid's carbonyl oxygen with sulfur to form a carbothioamide can significantly alter a molecule's biological properties. This modification has been explored in the context of this compound to generate novel derivatives with potential therapeutic applications.

While specific synthetic procedures for 2,3-dihydro-1H-indene-2-carbothioamide are not extensively detailed in the provided search results, general methods for the synthesis of carbothioamide derivatives can be applied. These often involve the reaction of the corresponding carboxylic acid with a thionating agent or the conversion of an amide to a thioamide. The resulting 2,3-dihydro-1H-indene-2-carbothioamide is a commercially available compound.

Studies on other heterocyclic carbothioamides have demonstrated a wide range of biological activities. For example, a series of hydrazine-1-carbothioamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase II and 15-lipoxygenase. mdpi.com Some of these compounds displayed potent and selective inhibitory activity. mdpi.com Similarly, 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides have been identified as novel inhibitors of EGR-1 DNA-binding activity, with potential applications in treating atopic dermatitis. nih.gov These findings suggest that the carbothioamide derivative of this compound could also exhibit interesting biological properties.

Modification of Indane-1,3-dione Scaffolds

The indane-1,3-dione scaffold is structurally related to this compound and serves as a versatile starting point for the synthesis of a wide array of biologically active compounds. nih.goviajps.com The chemical properties of indane-1,3-dione, particularly the reactivity of the methylene (B1212753) group at the C-2 position, allow for a variety of chemical modifications. nih.gov

One common reaction is the Knoevenagel condensation, where indane-1,3-dione reacts with aldehydes or ketones to form 2-substituted derivatives. iajps.com This reaction has been utilized to synthesize a range of compounds, including those with potential antioxidant and antimicrobial activities. For instance, condensation with nitrobenzaldehyde followed by reduction of the nitro group and subsequent reaction with various aromatic aldehydes has yielded a series of Schiff bases with moderate antioxidant and antimicrobial properties.

Furthermore, the indane-1,3-dione core can be functionalized through reactions such as halogenation and the introduction of cyano groups. nih.gov Halogenated derivatives are typically prepared from halogenated phthalic anhydrides, as direct halogenation of the indane-1,3-dione is often not feasible. nih.gov The introduction of cyano groups can be achieved through a Knoevenagel reaction with malononitrile (B47326). nih.gov

The modification of indane-1,3-dione scaffolds has also led to the synthesis of spirobi[indene]-1,3-diones through palladium-catalyzed C-H activation and alkyne annulation reactions. These complex spirocyclic structures represent a class of functionalized indenes with potential for further chemical exploration and biological evaluation.

Advanced Computational and Spectroscopic Studies on 2,3 Dihydro 1h Indene 2 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 2,3-dihydro-1H-indene-2-carboxylic acid, DFT calculations can provide valuable insights into its geometry, orbital energies, and charge distribution.

Detailed research findings from DFT calculations would typically involve optimizing the molecular geometry to find the most stable conformation. From this optimized structure, various electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can generate electrostatic potential maps, which illustrate the charge distribution across the molecule. For this compound, these maps would highlight the electron-rich region of the carboxylic acid group, particularly the oxygen atoms, and the relatively electron-neutral hydrocarbon framework. This information is vital for predicting sites of electrophilic and nucleophilic attack. While specific DFT studies on this exact molecule are not prevalent in the literature, the methodology is standard for analyzing related compounds, such as other carboxylic acids and benzimidazole (B57391) derivatives, to understand their vibrational and electronic properties. nist.gov

Table 1: Predicted Electronic Properties from Conceptual DFT

| Parameter | Predicted Significance for this compound |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons; localized on the phenyl ring and carboxylic group. |

| LUMO Energy | Indicates the ability to accept electrons; likely centered around the carboxylic acid moiety. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Electrostatic Potential | Reveals electron-rich (negative potential) areas, such as the carbonyl oxygen, which are susceptible to electrophilic attack, and electron-poor (positive potential) areas, like the acidic proton. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). spectroscopyonline.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

In the context of this compound, molecular docking simulations could be employed to explore its potential interactions with various enzymes or receptors. The process involves generating a 3D model of the indane derivative and docking it into the binding site of a target protein. The simulation then calculates the binding affinity, often expressed as a docking score, which estimates the strength of the interaction. nih.govnih.gov

For example, studies on similar carboxylic acid-containing molecules have used docking to identify key binding interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues (e.g., Arginine, Lysine) in a protein's active site. psu.edu The indane's rigid, hydrophobic structure would likely engage in van der Waals or hydrophobic interactions with nonpolar pockets of the receptor. Such studies can guide the design of more potent and selective inhibitors for a given target. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By establishing this relationship, the activity of new, unsynthesized compounds can be predicted.

A QSAR study for this compound would typically begin by compiling a dataset of structurally related indane derivatives with experimentally measured biological activities against a specific target. For each molecule in the series, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, hydrophobicity (e.g., LogP), and electronic properties (e.g., dipole moment).

Statistical methods are then used to build a regression model that correlates these descriptors with the observed activity. psu.edunih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the bioactivity of this compound. This in silico approach allows for the prioritization of compounds for synthesis and testing, thereby accelerating the drug discovery process.

Vibrational Spectroscopy Analysis (e.g., IR, Raman) for Conformational and Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and elucidating the structure of molecules. For this compound, the spectra are dominated by features of the carboxylic acid group and the indane core.

The IR spectrum of a carboxylic acid is highly characteristic. nih.gov Key features include:

O-H Stretching: A very broad and strong absorption band typically observed in the range of 3300-2500 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state and in concentrated solutions. nih.govnih.gov

C=O Stretching: An intense, sharp peak typically appears between 1730 and 1700 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding. nih.gov

C-O Stretching: This vibration, coupled with O-H bending, results in one or two bands in the 1320-1210 cm⁻¹ region. nih.gov

O-H Bending: An out-of-plane bend for the O-H group appears as a broad band around 960-900 cm⁻¹. nih.gov

The indane structure contributes C-H stretching vibrations (aromatic ~3100-3000 cm⁻¹, aliphatic ~2960-2850 cm⁻¹) and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the carbon skeleton. nih.gov Analysis of IR spectra for isomers like 2,3-dihydro-1H-indene-4-carboxylic acid and 1H-Indene-1-carboxylic acid, 2,3-dihydro- also supports these assignments. bldpharm.commdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H stretch (H-bonded) | 3300 - 2500 | Strong, very broad | Characteristic of carboxylic acid dimers. nih.gov |

| Aromatic C-H stretch | 3100 - 3000 | Medium to weak | |

| Aliphatic C-H stretch | 2960 - 2850 | Medium | From CH and CH₂ groups of the indane ring. |

| C=O stretch | 1730 - 1700 | Strong, sharp | Key indicator of the carboxylic acid group. nih.gov |

| Aromatic C=C stretch | 1600 - 1450 | Medium to weak | Multiple bands expected from the benzene (B151609) ring. |

| C-O stretch / O-H bend | 1320 - 1210 | Medium, broad |

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are definitive techniques for structural confirmation.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, one would expect to see:

A signal for the carboxylic acid proton (COOH) far downfield, typically >10 ppm, which is often broad.

A multiplet in the aromatic region (7.0-7.5 ppm) corresponding to the four protons on the benzene ring.

Signals for the aliphatic protons of the five-membered ring. The two CH₂ groups (at positions 1 and 3) would likely appear as doublets of doublets around 2.8-3.5 ppm, and the single CH proton (at position 2) would be a multiplet in a similar region.

¹³C NMR: The carbon NMR spectrum would confirm the carbon skeleton:

A signal for the carbonyl carbon (C=O) around 175-185 ppm.

Multiple signals in the aromatic region (120-150 ppm) for the benzene ring carbons.

Signals for the aliphatic carbons (CH and CH₂) of the indane ring between 30-50 ppm. While direct spectral data is not published, commercial availability implies its existence, and analysis of derivatives confirms the utility of NMR for these systems. uni.luuni.lu

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the unambiguous determination of the molecular formula. For C₁₀H₁₀O₂, the expected monoisotopic mass is approximately 162.0681 Da. HRMS can confirm this value to within a few parts per million. Predicted mass spectrometry data for related amino and dimethylamino derivatives further underscore the power of this technique for identifying and confirming the structures of indane carboxylic acids.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Adduct Ion | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₁O₂⁺ | 163.0754 |

| [M+Na]⁺ | C₁₀H₁₀O₂Na⁺ | 185.0573 |

Emerging Applications and Interdisciplinary Research of 2,3 Dihydro 1h Indene 2 Carboxylic Acid

Role in Organic Electronics and Photopolymerization (e.g., Non-Fullerene Acceptors for Organic Solar Cells)

The quest for more efficient and versatile organic solar cells (OSCs) has led to a significant shift away from traditional fullerene-based acceptors toward non-fullerene acceptors (NFAs). wikipedia.orgrsc.org Fullerenes suffer from inherent drawbacks, including weak and narrow absorption in the solar spectrum and limited synthetic flexibility for tuning energy levels. rsc.orgnih.gov NFAs, particularly a class known as fused-ring electron acceptors (FREAs), have emerged as superior alternatives, and the indene (B144670) scaffold is central to many of the most successful designs. nih.gov

The indene structure serves as a core unit in many high-performance NFAs. nih.gov These molecules are typically designed with an electron-donating core and electron-withdrawing end groups. nih.gov The 1H-indene-1,3(2H)-dione unit, a close relative of indene carboxylic acid, is a particularly effective electron-accepting component used in constructing these molecules. mdpi.com By chemically modifying this indene core—for example, by extending its conjugation or attaching different functional groups—researchers can precisely tune the material's electronic properties, such as its lowest unoccupied molecular orbital (LUMO) energy level and optical bandgap. nih.govnih.gov This tunability is crucial for optimizing the voltage and current of the solar cell.

A landmark example is the NFA known as ITIC, which incorporates an indene-based core and has led to significant breakthroughs in the power conversion efficiency (PCE) of organic solar cells. nih.gov Further research has demonstrated that even subtle changes to the indene core, such as replacing a benzene (B151609) ring with a naphthalene (B1677914) ring to create a new acceptor (NDIC), can dramatically alter the optical and electrochemical properties, leading to higher open-circuit voltages in devices. nih.gov The versatility of the indene framework, which is the foundation of 2,3-dihydro-1H-indene-2-carboxylic acid, makes it a critical component in the ongoing development of next-generation organic electronics.

Table 1: Research Findings on Indene-Based Non-Fullerene Acceptors

| Acceptor | Core Structure Basis | Key Research Finding | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| ITIC | Indene | One of the first highly successful fused-ring electron acceptors, demonstrating the potential of the indene core for high-performance NFAs. nih.gov | >11% nih.gov |

| NDIC | Naphthalene-fused Indene | Replacing the benzene in the core with naphthalene resulted in a higher LUMO energy level and an increased open-circuit voltage (0.90 V vs. 0.77 V for IDIC). nih.gov | 9.43% nih.gov |

| Derivatives of 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene | Indene | These structures act as critical "anchor residues" in some of the most promising NFAs for bulk heterojunction solar cells. mdpi.com | Varies with full structure |

Indene Carboxylic Acids as Versatile Building Blocks for Complex Molecular Architectures

The indene carboxylic acid structure is a valuable scaffold in synthetic chemistry for building larger, more complex molecules. researchgate.netenamine.net The rigid 2,3-dihydro-1H-indene (indane) backbone provides a defined three-dimensional geometry, while the carboxylic acid group serves as a highly versatile reactive handle. enamine.netresearchgate.net This combination allows chemists to construct intricate molecular architectures with controlled stereochemistry and functionality.

The carboxylic acid moiety can readily undergo a wide range of chemical transformations. For instance, it can be converted into esters through reactions with various alcohols, a process used to create novel indenol derivatives. researchgate.net It can also participate in amide bond formation, a cornerstone reaction in medicinal chemistry and materials science. nih.gov Furthermore, the indene ring system itself is amenable to various synthetic manipulations, including cycloaddition reactions to build polycyclic aromatic compounds and selective alkylation to add new functional groups. researchgate.netacs.org

This synthetic versatility makes indene-based building blocks, including indene carboxylic acids, crucial for accessing complex target molecules. These include spirocyclic heterocycles, which are important in medicinal chemistry, and the core structures of biologically active natural products. researchgate.netmdpi.com For example, chiral indene skeletons are key structural units in natural products like Dalesconol A and B, which exhibit potent immunosuppressive activities. researchgate.net The ability to use indene carboxylic acid and its derivatives as starting points simplifies the synthesis of these complex and valuable compounds.

Table 2: Synthesis of Complex Architectures from Indene-Based Building Blocks

| Starting Material Class | Reaction Type | Resulting Molecular Architecture | Significance |

|---|---|---|---|

| 1-hydroxy-1H-indene-2-carboxylic acid | Esterification | Substituted Indene Esters | Key intermediates for creating functionalized indenes and potential radical scavengers. researchgate.net |

| Indene Derivatives | Alkylation with Alcohols | Alkylated Indenes | Provides a direct method for decorating the indene scaffold, useful in synthesizing bioactive molecules. acs.org |

| Indene-2-carbaldehydes | Cycloaddition | Polycyclic Aromatic Compounds | Important for constructing materials used in applications like photovoltaic solar cells. researchgate.net |

| Ninhydrin (related to indane-dione) | 1,3-Dipolar Cycloaddition | Spirocyclic Heterocycles | Creates complex, stereochemically defined structures with potential biological activity. mdpi.com |

Industrial and Environmental Relevance of Related Intermediates

The industrial significance of this compound is closely tied to its parent hydrocarbon, indene. Indene is a polycyclic aromatic hydrocarbon that is not synthesized on a large scale directly but is obtained from high-temperature processing of fossil fuels. wikipedia.orgopenpr.com It is a natural component of coal tar, typically isolated from the fraction that boils between 175–185 °C. wikipedia.org

The primary industrial application of indene is in the production of coumarone-indene resins. wikipedia.orgintrospectivemarketresearch.com These thermoplastic resins are valued for their role in formulating high-performance adhesives, coatings, and sealants used across various sectors, including the construction and automotive industries. introspectivemarketresearch.com In construction, these resins enhance the adhesion, durability, and weather resistance of materials. introspectivemarketresearch.com In the automotive sector, they are used in composites and coatings that contribute to the longevity and performance of vehicle components. introspectivemarketresearch.com The unique properties imparted by the indene structure, such as thermal stability and mechanical strength, make these resins highly sought after. openpr.com

From an environmental perspective, the reliance on coal tar and petroleum-based feedstocks as the source of indene links its production to the broader impacts of fossil fuel use. openpr.com Furthermore, the handling and disposal of petroleum-derived chemicals are subject to regulations aimed at mitigating environmental and health risks. openpr.com Ongoing research into more sustainable feedstocks and optimizations in production processes are key areas of focus to improve the environmental profile of these industrially vital chemical intermediates. openpr.com

Table 3: Key Industrial Intermediates Related to this compound

| Intermediate | Chemical Formula | Primary Source | Key Industrial Applications |

|---|---|---|---|

| Indene | C₉H₈ | Coal Tar, Petroleum Distillates wikipedia.orgopenpr.com | Production of coumarone-indene thermoplastic resins for adhesives, coatings, and inks. wikipedia.orgintrospectivemarketresearch.com |

| Indan (2,3-dihydro-1H-indene) | C₉H₁₀ | Hydrogenation of Indene prepchem.com | Precursor for the synthesis of other derivatives, including pharmaceuticals and specialty chemicals. wikipedia.orgnih.gov |

| Homophthalic acid | C₉H₈O₄ | Oxidation of Indene wikipedia.org | Intermediate in chemical synthesis. |

Challenges and Future Research Directions

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The synthesis of 2,3-dihydro-1H-indene-2-carboxylic acid and its analogs often involves multi-step procedures that can be resource-intensive and challenging to scale up. Traditional methods may rely on harsh reagents, such as strong acids or bases, and require carefully controlled temperatures, which can limit their industrial applicability. smolecule.com

A significant challenge lies in overcoming the limitations of classical synthetic pathways, which can suffer from long reaction sequences and the use of environmentally hazardous reagents. Future research is increasingly focused on the principles of green chemistry to develop more sustainable and atom-economical processes. nih.govnih.gov This includes the exploration of catalytic methods, such as transition-metal-catalyzed annulation and acid-mediated cyclizations, to construct the indene (B144670) framework more efficiently. smolecule.com The use of renewable resources and alternative energy sources, like concentrated solar radiation, is also a promising avenue for greener synthesis. nih.govnih.gov

Furthermore, the development of one-pot synthesis protocols and the implementation of continuous flow reactors are key future directions. smolecule.com These approaches can enhance yield, reduce waste, and provide a more streamlined and scalable production process for industrial settings. smolecule.com

Exploration of Novel Biological Targets and Broader Therapeutic Applications

Derivatives of this compound have shown a wide array of biological activities, including potential as anti-inflammatory, anticancer, and antimicrobial agents. smolecule.comresearchgate.net For instance, certain indene derivatives have been investigated as retinoic acid receptor α (RARα) agonists, demonstrating antiproliferative activity and the potential to induce cell differentiation. mdpi.com Others have been identified as highly potent 5-HT3 receptor antagonists, which are valuable in managing chemotherapy-induced nausea and vomiting. nih.gov

Despite these successes, a major challenge is to move beyond known biological targets and explore the full therapeutic potential of this scaffold. Future research will focus on screening libraries of this compound derivatives against a wider range of biological targets to uncover novel mechanisms of action and therapeutic applications. This includes targeting enzymes, receptors, and signaling pathways implicated in a variety of diseases, from neurodegenerative disorders to metabolic syndromes.

The isosteric relationship between the indane nucleus and the indole (B1671886) ring, a common motif in many drug molecules, suggests that indane derivatives could have a broad spectrum of biological activities that are yet to be discovered. researchgate.net The exploration of these compounds as potential treatments for conditions such as asthma, allergic rhinitis, cardiovascular diseases, and even viral infections like HIV is an active area of investigation. nih.govmdpi.com

Application of Advanced In Silico Methods for Rational Design of New Derivatives

The traditional approach to drug discovery, involving the synthesis and screening of large numbers of compounds, is often time-consuming and costly. Advanced in silico methods, such as computer-aided drug design (CADD), offer a more rational and efficient approach to the design of new derivatives of this compound. nih.gov

A key challenge is to accurately predict the biological activity and pharmacokinetic properties of new molecules before they are synthesized. Future research will increasingly rely on a variety of computational tools to guide the design process. nih.gov These include:

Molecular Docking: To predict the binding orientation of a ligand to its target protein.

Quantitative Structure-Activity Relationship (QSAR): To correlate the chemical structure of a compound with its biological activity.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of a ligand-protein complex over time. nih.gov

These in silico models can help to identify the key structural features required for potent and selective activity, leading to the design of more effective therapeutic agents. nih.gov The integration of artificial intelligence and machine learning algorithms into these platforms is a particularly promising future direction, which could further accelerate the discovery of novel drug candidates. nih.gov

Integration of this compound into Nanomaterials and Advanced Functional Systems

The unique structural and electronic properties of the 2,3-dihydro-1H-indene scaffold make it an attractive candidate for incorporation into advanced functional materials and nanomaterials. The carboxylic acid group provides a convenient anchor point for conjugation to a variety of substrates, including nanoparticles. imagionbiosystems.comnih.govnih.gov

A significant challenge is to develop methods for the controlled and stable functionalization of nanomaterials with these organic molecules. Future research will explore the use of this compound and its derivatives in a range of applications, including:

Drug Delivery: Carboxylic acid-functionalized nanoparticles can be used to carry therapeutic agents to specific sites in the body. nih.gov

Organic Solar Cells: Indene-based molecules have shown promise as non-fullerene acceptors in organic solar cells. mdpi.com

Sensors: The electronic properties of the indene ring could be harnessed to develop novel chemical and biological sensors.

The ability to tailor the properties of these materials by modifying the structure of the indene derivative opens up a vast design space for the creation of new functional systems with applications in electronics, photonics, and biotechnology. sigmaaldrich.com

Addressing Stereochemical Control in Complex Synthetic Pathways

While this compound itself is achiral, the introduction of substituents on the indene ring can create stereocenters, leading to the formation of different stereoisomers. These stereoisomers can have significantly different biological activities and pharmacokinetic profiles. Therefore, the ability to control the stereochemistry during the synthesis of these compounds is of paramount importance.

A major challenge in this area is the development of synthetic methods that can selectively produce a single desired stereoisomer in high yield and purity. This often requires the use of chiral catalysts or starting materials, which can be expensive and difficult to handle.

Future research will focus on the development of new and more efficient asymmetric synthetic methods for the preparation of chiral this compound derivatives. This includes the design of novel chiral catalysts and the exploration of new stereoselective reactions. The ability to produce enantiomerically pure compounds will be crucial for the development of safe and effective drugs based on this scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.